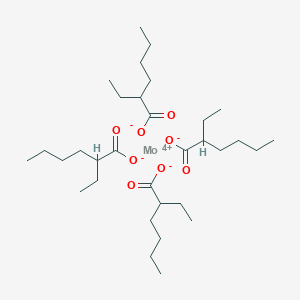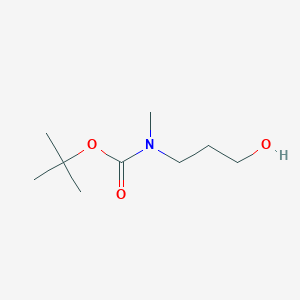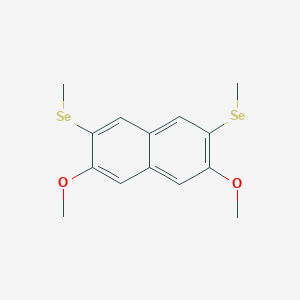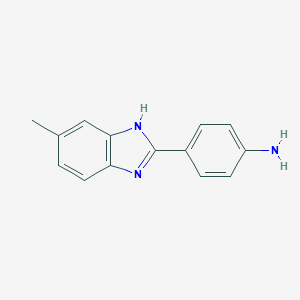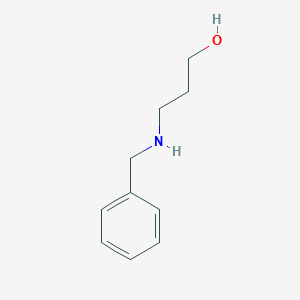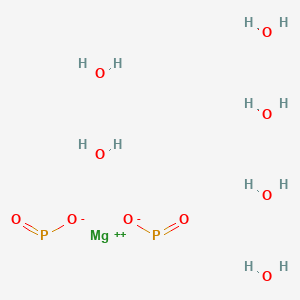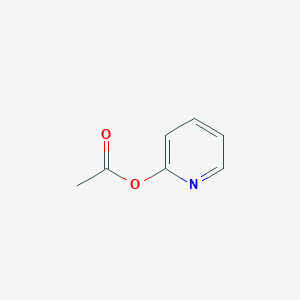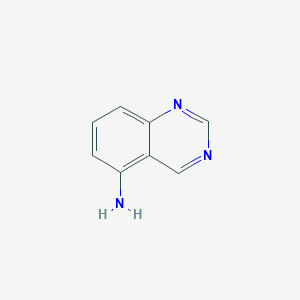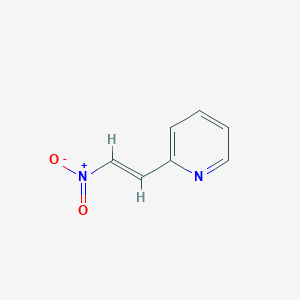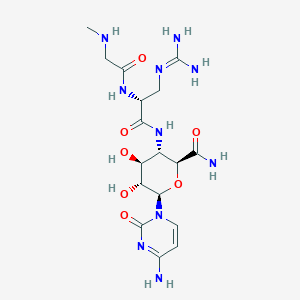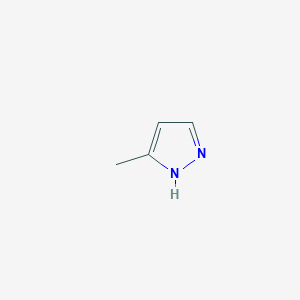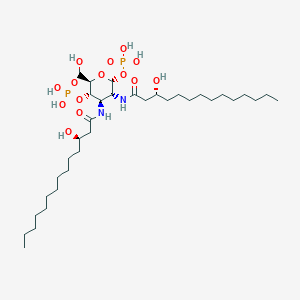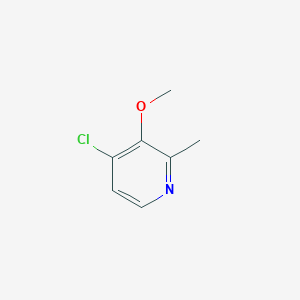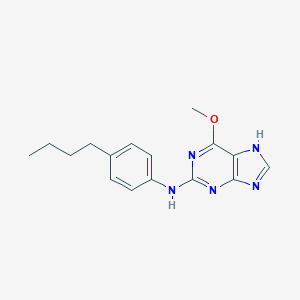
N-(4-BUTYLPHENYL)-6-METHOXY-9H-PURIN-2-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy-: is a derivative of purine, a heterocyclic aromatic organic compound. Purine derivatives are widely studied due to their extensive applications in biology, biochemistry, and medicine. This particular compound features a butylphenylamino group at the 2-position and a methoxy group at the 6-position of the purine ring, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- typically involves multiple steps. One common method starts with the preparation of 2,6-dichloropurine. The chlorines are then substituted with the desired functional groups through nucleophilic aromatic substitution reactions. For instance, the butylphenylamino group can be introduced using a suitable amine under basic conditions, while the methoxy group can be introduced using methanol in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can occur at the purine ring or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the positions where the substituents are attached.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide for methoxy substitution and butylphenylamine for amino substitution are commonly used.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted purines.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, purine derivatives are often studied for their roles in cellular processes. This compound could be used to investigate the effects of specific substitutions on purine metabolism and function.
Medicine: Purine derivatives have been explored for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. This compound might be evaluated for similar properties, particularly due to its unique substituents.
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, where its chemical properties provide specific advantages.
作用机制
The mechanism of action of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- would depend on its specific biological target. Generally, purine derivatives can interact with enzymes involved in nucleotide metabolism, such as adenosine deaminase or xanthine oxidase. The butylphenylamino and methoxy groups might enhance binding affinity or selectivity for certain targets, influencing the compound’s biological activity.
相似化合物的比较
- 9H-Purine, 2-((4-butylphenyl)amino)-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- 6-Amino-2-((4-butylphenyl)amino)-9H-purine
Comparison: Compared to other similar compounds, 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- is unique due to the presence of the methoxy group at the 6-position. This substitution can significantly alter its chemical reactivity and biological activity. For instance, the methoxy group might enhance the compound’s solubility or stability, making it more suitable for certain applications.
属性
CAS 编号 |
104715-69-7 |
|---|---|
分子式 |
C16H19N5O |
分子量 |
297.35 g/mol |
IUPAC 名称 |
N-(4-butylphenyl)-6-methoxy-7H-purin-2-amine |
InChI |
InChI=1S/C16H19N5O/c1-3-4-5-11-6-8-12(9-7-11)19-16-20-14-13(17-10-18-14)15(21-16)22-2/h6-10H,3-5H2,1-2H3,(H2,17,18,19,20,21) |
InChI 键 |
LFIVVGZLCOQRQH-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)NC=N3 |
规范 SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)NC=N3 |
| 104715-69-7 | |
同义词 |
2-((4-Butylphenyl)amino)-6-methoxy-9H-purine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


